molecular formula C11H11NO2 B11903757 1-(Quinolin-2-yl)ethane-1,2-diol CAS No. 62955-98-0

1-(Quinolin-2-yl)ethane-1,2-diol

Cat. No.: B11903757
CAS No.: 62955-98-0
M. Wt: 189.21 g/mol
InChI Key: QIQLAFRFRZFPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Quinolin-2-yl)ethane-1,2-diol is an organic compound that features a quinoline ring attached to an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-yl)ethane-1,2-diol typically involves the reaction of quinoline derivatives with ethane-1,2-diol under specific conditions. One common method includes the use of quinoline-2-carbaldehyde as a starting material, which undergoes a condensation reaction with ethane-1,2-diol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Catalysts like zeolites or metal-organic frameworks (MOFs) can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Quinolin-2-yl)ethane-1,2-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Quinolin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells . The ethane-1,2-diol moiety enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Uniqueness: 1-(Quinolin-2-yl)ethane-1,2-diol is unique due to the presence of both the quinoline ring and the ethane-1,2-diol moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development highlight its significance in scientific research .

Properties

CAS No.

62955-98-0

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-quinolin-2-ylethane-1,2-diol

InChI

InChI=1S/C11H11NO2/c13-7-11(14)10-6-5-8-3-1-2-4-9(8)12-10/h1-6,11,13-14H,7H2

InChI Key

QIQLAFRFRZFPML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.